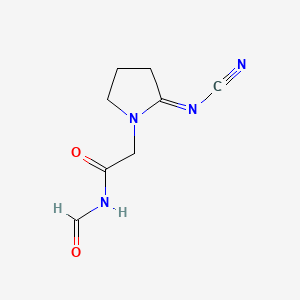
2-(Cyanoimino)-N-formyl-1-pyrrolidineacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyanoimino)-N-formyl-1-pyrrolidineacetamide is a chemical compound that belongs to the class of cyanoimino derivatives. These compounds are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The unique structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanoimino)-N-formyl-1-pyrrolidineacetamide can be achieved through several methods. One common approach involves the reaction of cyanoguanidine with malononitrile and aromatic aldehydes using sodium methoxide as a catalyst . Another method includes the reaction of cyanoguanidine with arylidenemalononitriles under specific conditions . These reactions typically require refluxing the reaction mixture for several hours to achieve the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyanoimino)-N-formyl-1-pyrrolidineacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrrolidineacetamide derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Cyanoimino)-N-formyl-1-pyrrolidineacetamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Cyanoimino)-N-formyl-1-pyrrolidineacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-(Cyanoimino)-N-formyl-1-pyrrolidineacetamide can be compared with other cyanoimino derivatives, such as:
4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidines: These compounds share similar structural features and are used in similar applications.
Cyanoaminopyrimidines: These derivatives also exhibit diverse biological activities and are used in pharmaceutical research.
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
159383-31-0 |
|---|---|
Molekularformel |
C8H10N4O2 |
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
2-(2-cyanoiminopyrrolidin-1-yl)-N-formylacetamide |
InChI |
InChI=1S/C8H10N4O2/c9-5-10-7-2-1-3-12(7)4-8(14)11-6-13/h6H,1-4H2,(H,11,13,14) |
InChI-Schlüssel |
CGRSCZSEEIETFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=NC#N)N(C1)CC(=O)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















